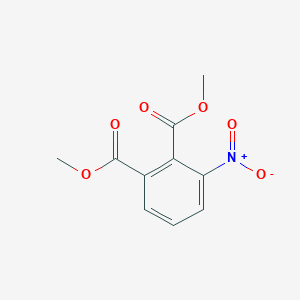
Dimethyl 3-nitrophthalate
概要
説明
Dimethyl 3-nitrophthalate is an organic compound with the molecular formula C10H9NO6. It is a derivative of phthalic acid and is characterized by the presence of two ester groups and a nitro group attached to the benzene ring. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical applications .
科学的研究の応用
Dimethyl 3-nitrophthalate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and plasticizers
作用機序
Target of Action
Dimethyl 3-nitrophthalate (DMP) is a type of phthalate, which are known to be endocrine-disrupting chemicals . The primary targets of DMP are various neural structures involved in controlling brain functions . These structures are crucial for the neurodevelopmental process .
Mode of Action
DMP interacts with its targets by interfering with nuclear receptors within these neural structures . This interference disrupts the endocrine system and cell-signaling, leading to changes in the neurodevelopmental process .
Biochemical Pathways
Phthalates, including DMP, can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . This dysregulation can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . .
Result of Action
The molecular and cellular effects of DMP’s action primarily involve the disruption of normal endocrine function, leading to potential neurological disorders . This disruption can affect reproductive health and physical development
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMP. For example, the photochemical transformation of DMP can be affected by factors such as N(iii) concentration, DMP initial concentration, and pH values . These factors can strongly affect the oxidation efficiency of DMP .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 3-nitrophthalate can be synthesized through the esterification of 3-nitrophthalic anhydride with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction mixture is heated to reflux for about 16 hours, after which it is cooled and poured into ice water to precipitate the product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
化学反応の分析
Types of Reactions: Dimethyl 3-nitrophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form 3-nitrophthalic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 3-Aminophthalic acid dimethyl ester.
Substitution: Various substituted phthalates depending on the nucleophile used.
Hydrolysis: 3-Nitrophthalic acid.
類似化合物との比較
- Dimethyl phthalate
- Dimethyl 4-nitrophthalate
- Dimethyl 5-nitrophthalate
Comparison: Dimethyl 3-nitrophthalate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to dimethyl phthalate, the presence of the nitro group in this compound makes it more reactive in reduction and substitution reactions. Dimethyl 4-nitrophthalate and dimethyl 5-nitrophthalate have similar structures but differ in the position of the nitro group, which affects their chemical behavior and applications .
特性
IUPAC Name |
dimethyl 3-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(11(14)15)8(6)10(13)17-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMIKSBTAZNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290461 | |
| Record name | dimethyl 3-nitrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13365-26-9 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 68806 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13365-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 3-nitrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when dimethyl 3-nitrophthalate is reacted with methylsulfinyl carbanion?
A1: When this compound (I) is treated with a mixture of dimethyl sulfoxide and sodium methoxide (generating methylsulfinyl carbanion), followed by acidification with hydrochloric acid, an unexpected outcome is observed. Instead of the anticipated nucleophilic addition product, the reaction yields azoxybenzene-2,2′,3,3′-tetracarboxylic acid (II) and 3-nitrophthalic acid (III) []. This suggests a complex reaction mechanism beyond simple nucleophilic attack.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
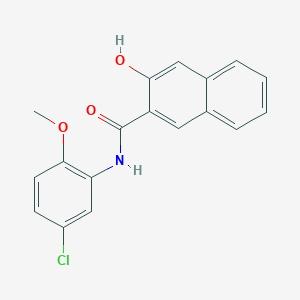

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)



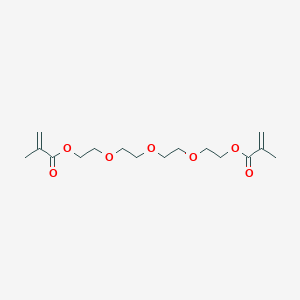
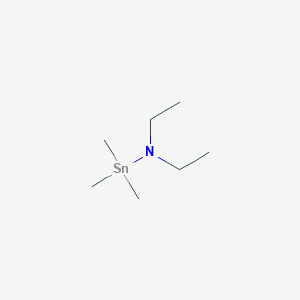
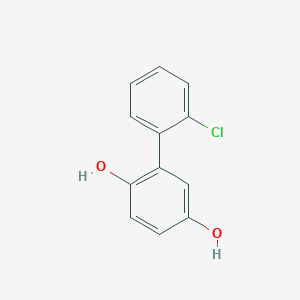
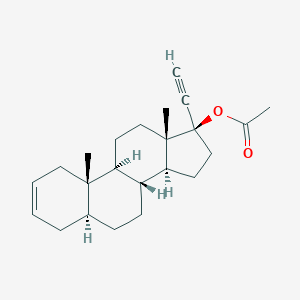
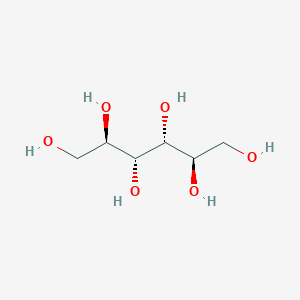
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
